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molecular formula C8H5ClO3 B8748829 4-chloro-5-hydroxy-2-benzofuran-1(3H)-one CAS No. 1255206-93-9

4-chloro-5-hydroxy-2-benzofuran-1(3H)-one

Cat. No. B8748829
M. Wt: 184.57 g/mol
InChI Key: QIFRXIGPRHQXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a flask charged with 4-bromo-2-chloro-3-(hydroxymethyl)phenol (2.44 g, 10.3 mmol) and a stir bar was added CuCN (2.76 g, 30.8 mmol) and DMF (25 mL). The flask was fitted with a condenser and purged three times with Nitrogen. The solution was then heated to 145° C. for 2 hours. At that point, water (0.555 mL, 30.8 mmol) was added to the reaction via a syringe, and the reaction was kept at 100° C. for another 24 hours. The reaction was cooled to RT, diluted with DCM (100 mL), and filtered through a pad of celite to remove the solids. The filtrate was washed with saturated NH4OAc, dried over sodium sulfate, concentrated and purified by silica gel flash chromatography. 4-Chloro-5-hydroxy-2-benzofuran-1(3H)-one was collected after removal of solvents. 1H-NMR (500 MHz, CDCl3) δ ppm 9.13 (broad, 1H), 7.68 (d, J=8.5 Hz, 1H), 7.19 (d, J=8.5 Hz, 1H), 5.23 (s, 2H).
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.555 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[C:3]=1[CH2:10][OH:11].C([Cu])#N.CN([CH:18]=[O:19])C.O>C(Cl)Cl>[Cl:9][C:4]1[C:3]2[CH2:10][O:11][C:18](=[O:19])[C:2]=2[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)Cl)CO
Step Two
Name
CuCN
Quantity
2.76 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.555 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
CUSTOM
Type
CUSTOM
Details
purged three times with Nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
The filtrate was washed with saturated NH4OAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
4-Chloro-5-hydroxy-2-benzofuran-1(3H)-one was collected
CUSTOM
Type
CUSTOM
Details
after removal of solvents

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(C=CC=2C(OCC21)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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